4-Chloro-2-(cyclopropylmethoxy)pyrimidine
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Overview
Description
4-Chloro-2-(cyclopropylmethoxy)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This particular compound features a chlorine atom at position 4 and a cyclopropylmethoxy group at position 2. The unique structural attributes of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(cyclopropylmethoxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-cyclopropylmethoxy-4,6-dichloropyrimidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of organolithium reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(cyclopropylmethoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine can yield 4-amino-2-(cyclopropylmethoxy)pyrimidine, while Suzuki-Miyaura coupling can produce 4-aryl-2-(cyclopropylmethoxy)pyrimidine derivatives.
Scientific Research Applications
4-Chloro-2-(cyclopropylmethoxy)pyrimidine has a wide range of applications in scientific research:
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(cyclopropylmethoxy)pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. For example, derivatives of pyrimidine compounds have been shown to inhibit tyrosine kinases and other enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar in structure but with a trifluoromethyl group instead of a cyclopropylmethoxy group.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains a pyrrolo ring fused to the pyrimidine ring, making it structurally distinct but functionally similar.
Uniqueness
4-Chloro-2-(cyclopropylmethoxy)pyrimidine is unique due to the presence of the cyclopropylmethoxy group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C8H9ClN2O |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
4-chloro-2-(cyclopropylmethoxy)pyrimidine |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-4-10-8(11-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2 |
InChI Key |
WUGQBZOQIVNATR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=NC=CC(=N2)Cl |
Origin of Product |
United States |
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